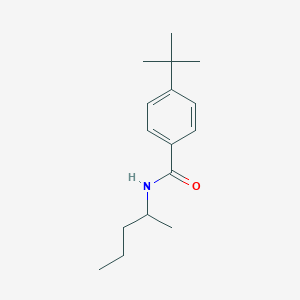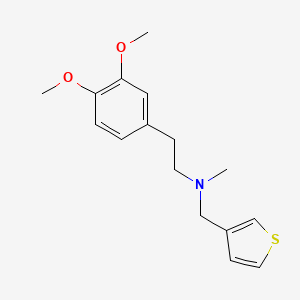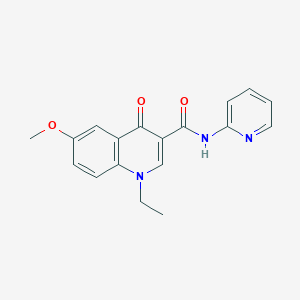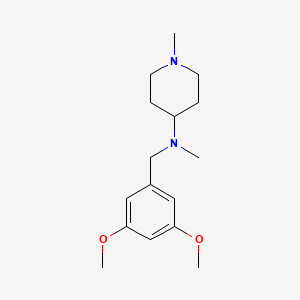
4-tert-butyl-N-(1-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(1-methylbutyl)benzamide, also known as BMT-1, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. BMT-1 is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride.
Scientific Research Applications
4-tert-butyl-N-(1-methylbutyl)benzamide has shown promising results in scientific research for its potential applications in the field of medicine. It has been found to exhibit potent analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. 4-tert-butyl-N-(1-methylbutyl)benzamide has also shown anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, 4-tert-butyl-N-(1-methylbutyl)benzamide has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia.
Mechanism of Action
The exact mechanism of action of 4-tert-butyl-N-(1-methylbutyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. 4-tert-butyl-N-(1-methylbutyl)benzamide has been found to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are known to be involved in the regulation of pain, inflammation, and psychiatric disorders.
Biochemical and Physiological Effects:
4-tert-butyl-N-(1-methylbutyl)benzamide has been found to exhibit potent analgesic effects in animal models of pain, indicating its potential use in the treatment of pain. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, 4-tert-butyl-N-(1-methylbutyl)benzamide has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia. However, further studies are needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-(1-methylbutyl)benzamide.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N-(1-methylbutyl)benzamide has several advantages for lab experiments, including its high yield and purity, making it easy to synthesize and use in experiments. However, one of the limitations of 4-tert-butyl-N-(1-methylbutyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Furthermore, the exact mechanism of action of 4-tert-butyl-N-(1-methylbutyl)benzamide is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
Future Directions
There are several future directions for the scientific research of 4-tert-butyl-N-(1-methylbutyl)benzamide. One potential direction is to further investigate its analgesic effects and its potential use in the treatment of pain. Another direction is to explore its anti-inflammatory effects and its potential use in the treatment of various inflammatory conditions. Furthermore, the antipsychotic effects of 4-tert-butyl-N-(1-methylbutyl)benzamide could be further studied to determine its potential use in the treatment of psychiatric disorders such as schizophrenia. Additionally, the biochemical and physiological effects of 4-tert-butyl-N-(1-methylbutyl)benzamide could be further investigated to fully understand its mechanism of action and its potential use in various fields of medicine.
Synthesis Methods
4-tert-butyl-N-(1-methylbutyl)benzamide is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of hydrochloric acid to obtain the final product in the form of a white solid. The yield of 4-tert-butyl-N-(1-methylbutyl)benzamide is reported to be around 70-80%.
properties
IUPAC Name |
4-tert-butyl-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-6-7-12(2)17-15(18)13-8-10-14(11-9-13)16(3,4)5/h8-12H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYIBFVDLYMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)

![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)




![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)
![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)